N-Boc-N-シクロペンチルアミノ酢酸

説明

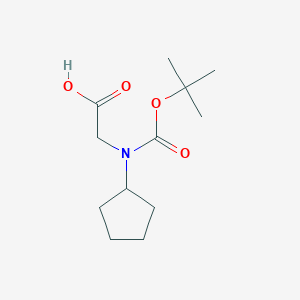

N-Boc-N-cyclopentyl-amino-acetic acid: is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of significant interest in organic synthesis and medicinal chemistry due to its structural properties and reactivity.

科学的研究の応用

Chemistry

In organic synthesis, N-Boc-N-cyclopentyl-amino-acetic acid is used as a building block for the synthesis of more complex molecules. Its protected amine functionality allows for selective reactions, making it valuable in multi-step synthetic routes.

Biology and Medicine

In medicinal chemistry, this compound is used in the design and synthesis of pharmaceutical agents. Its structure can be modified to create analogs with potential therapeutic properties, such as enzyme inhibitors or receptor agonists/antagonists.

Industry

In the chemical industry, N-Boc-N-cyclopentyl-amino-acetic acid is used in the production of fine chemicals and intermediates. Its reactivity and functional groups make it a versatile compound for various industrial applications.

作用機序

Target of Action

It’s known that the compound is used in the synthesis of amides , which are fundamental building blocks in peptides and proteins and are found in many natural products and biologically active compounds .

Mode of Action

The compound interacts with its targets through a process known as amidation . This involves the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides .

Biochemical Pathways

The biochemical pathways affected by N-Boc-N-cyclopentyl-amino-acetic acid are related to the synthesis of amides . Amides are crucial in nature as they provide the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds .

Result of Action

The result of the action of N-Boc-N-cyclopentyl-amino-acetic acid is the efficient conversion of protected amines to amides . This is achieved through a one-pot synthesis process that involves the use of isocyanate intermediates .

Action Environment

The action of N-Boc-N-cyclopentyl-amino-acetic acid can be influenced by various environmental factors. For instance, the amidation process requires specific conditions, such as the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . Additionally, the reaction protocol is designed to reduce the production of undesired side products .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-cyclopentyl-amino-acetic acid typically involves the following steps:

-

Protection of the Amino Group: : The amino group of cyclopentylamine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

-

Formation of the Amino Acid Derivative: : The protected amine is then reacted with bromoacetic acid or its ester derivative under basic conditions to form the N-Boc-N-cyclopentyl-amino-acetic acid. This step often involves the use of a base like sodium hydroxide or potassium carbonate in an aqueous or mixed solvent system.

Industrial Production Methods

Industrial production of N-Boc-N-cyclopentyl-amino-acetic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

N-Boc-N-cyclopentyl-amino-acetic acid can undergo various chemical reactions, including:

-

Deprotection: : The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane, to yield the free amine.

-

Substitution Reactions: : The compound can participate in nucleophilic substitution reactions, where the amino group can be further functionalized.

-

Coupling Reactions: : It can be used in peptide coupling reactions, where the carboxylic acid group reacts with amines to form amide bonds. Common reagents for this include carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and coupling additives like HOBt (1-hydroxybenzotriazole).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), dichloromethane.

Substitution: Alkyl halides, bases like sodium hydride.

Coupling: EDCI, HOBt, DMF (dimethylformamide).

Major Products

Deprotected Amine: Cyclopentylamino-acetic acid.

Substituted Derivatives: Various N-alkylated or N-acylated products.

Peptides: When used in peptide synthesis, it forms part of larger peptide chains.

類似化合物との比較

Similar Compounds

N-Boc-amino acids: These compounds also feature a Boc-protected amino group but differ in the side chain attached to the amino acid.

N-Cbz-N-cyclopentyl-amino-acetic acid: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group instead of Boc.

Cyclopentylglycine: Lacks the Boc protecting group, making it more reactive in certain conditions.

Uniqueness

N-Boc-N-cyclopentyl-amino-acetic acid is unique due to its combination of a Boc-protected amine and a cyclopentyl group. This structure provides a balance of stability and reactivity, making it particularly useful in synthetic applications where selective deprotection and functionalization are required.

生物活性

N-Boc-N-cyclopentyl-amino-acetic acid is an organic compound with significant relevance in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Overview of N-Boc-N-cyclopentyl-amino-acetic acid

N-Boc-N-cyclopentyl-amino-acetic acid features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. Its structural properties make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Chemical Structure

- Molecular Formula : C₁₂H₂₁NO₄

- CAS Number : 172834-23-0

N-Boc-N-cyclopentyl-amino-acetic acid primarily functions through the following mechanisms:

- Amidation : The compound facilitates the conversion of protected amines to amides, a crucial step in peptide synthesis and other organic reactions.

- Biochemical Pathways : It affects pathways related to the synthesis of amides, which are vital for various biological functions.

In Vitro Studies

Research indicates that N-Boc-N-cyclopentyl-amino-acetic acid exhibits potential as a precursor for compounds with therapeutic activity. Its ability to form amides makes it suitable for synthesizing enzyme inhibitors and receptor modulators.

Table 1: Biological Activities and Applications

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Used in the design of enzyme inhibitors, enhancing therapeutic efficacy. |

| Receptor Modulation | Potential to create analogs acting on various receptors. |

| Peptide Synthesis | Serves as a building block for peptide coupling reactions. |

Case Studies

- Peptide Synthesis : In a study focusing on peptide coupling, N-Boc-N-cyclopentyl-amino-acetic acid was utilized to synthesize peptides with enhanced stability and bioactivity. The Boc protecting group allowed for selective reactions, minimizing side products during synthesis .

- Therapeutic Applications : A recent investigation highlighted the use of this compound in developing analogs targeting specific biological pathways. The modifications led to compounds with improved cellular uptake and activity against cancer cell lines, demonstrating its potential in anticancer drug development .

Synthetic Routes

The synthesis of N-Boc-N-cyclopentyl-amino-acetic acid typically involves:

- Protection of Amino Group : Cyclopentylamine is reacted with Boc anhydride in the presence of a base (e.g., triethylamine) to form the Boc-protected amine.

- Formation of Amino Acid Derivative : The protected amine is then treated with bromoacetic acid or its ester under basic conditions to yield N-Boc-N-cyclopentyl-amino-acetic acid.

Comparison with Similar Compounds

N-Boc-N-cyclopentyl-amino-acetic acid can be compared with other similar compounds based on their structural features and applications:

| Compound | Key Features |

|---|---|

| N-Boc-amino acids | Similar Boc protection but different side chains. |

| N-Cbz-N-cyclopentyl-amino-acetic acid | Uses Cbz instead of Boc; different reactivity profile. |

| Cyclopentylglycine | Lacks Boc protection; more reactive in certain conditions. |

特性

IUPAC Name |

2-[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13(8-10(14)15)9-6-4-5-7-9/h9H,4-8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAPTDDADPIENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)O)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442147 | |

| Record name | Boc-D-Cyclopentylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172834-23-0 | |

| Record name | Boc-D-Cyclopentylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 172834-23-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。